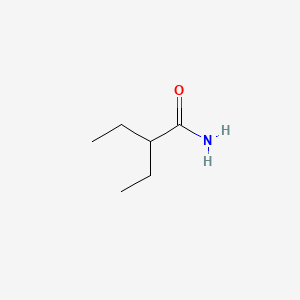

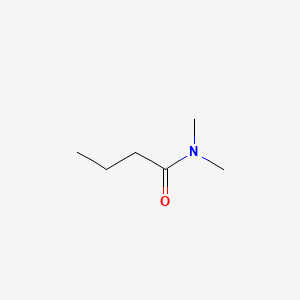

2-Ethylbutanamide

Beschreibung

Eigenschaften

IUPAC Name |

2-ethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEMWYGBLHQEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284559 | |

| Record name | 2-Ethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114-38-1 | |

| Record name | Butanamide, 2-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYLBUTYRAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylbutanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8N3AT6U7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 2-Ethylbutanamide (CAS 1114-38-1)

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, identified by the CAS Registry Number 1114-38-1. The information is compiled from various chemical databases and is intended to support research and development activities. All quantitative data is presented in tabular format for clarity and ease of comparison.

Chemical Identity

This compound is a primary amide with a branched alkyl chain. Its fundamental identifiers and structural information are crucial for its unambiguous identification in experimental and regulatory contexts.

| Identifier | Value | Source |

| CAS Number | 1114-38-1 | [1][2][3] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2-ETHYLBUTYRAMIDE, 2,2-Diethylacetamide | [1][4] |

| Molecular Formula | C₆H₁₃NO | [1][2][3] |

| Molecular Weight | 115.17 g/mol | [2][4] |

| SMILES | CCC(CC)C(N)=O | [2][3] |

| InChIKey | QVEMWYGBLHQEAK-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical properties of a compound are essential for predicting its behavior in various experimental conditions, including solubility, reactivity, and bioavailability. The following table summarizes the available quantitative data for this compound.

| Property | Value | Unit | Source |

| Density | 0.894 | g/cm³ | [1] |

| Boiling Point | 245.2 | °C (at 760 mmHg) | [1] |

| Flash Point | 102.1 | °C | [1] |

| Melting Point | Not Available | - | |

| logP (Octanol-Water Partition Coefficient) | 1.608 | [1] | |

| logP (Computed) | 0.9079 | [2] | |

| Topological Polar Surface Area (TPSA) | 43.09 | Ų | [2][4] |

| Hydrogen Bond Donor Count | 1 | [2][4] | |

| Hydrogen Bond Acceptor Count | 1 | [2][4] | |

| Rotatable Bond Count | 3 | [2][4] |

Experimental Protocols

-

Boiling Point: Determined by distillation at atmospheric pressure (e.g., using a Sivolobov apparatus) or under reduced pressure, with temperature and pressure readings recorded.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Flash Point: Typically determined using a closed-cup method (e.g., Pensky-Martens or Cleveland open-cup) where the substance is heated, and the temperature at which the vapors ignite with a small flame is recorded.

A representative workflow for the synthesis of an aliphatic amide like this compound is illustrated below. This common laboratory procedure involves the reaction of a carboxylic acid derivative with an amine.

Caption: Representative workflow for the synthesis of an aliphatic amide.

References

An In-depth Technical Guide to the Spectral Data of 2-Ethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Ethylbutanamide (CAS No. 1114-38-1), a valuable compound in various research and development applications. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of its molecular structure and properties.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1114-38-1[1] |

| Molecular Formula | C₆H₁₃NO[1] |

| Molecular Weight | 115.17 g/mol [1] |

| Canonical SMILES | CCC(CC)C(=O)N[1] |

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and Mass Spec data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | -CH₃ (ethyl groups) |

| Data not available | Data not available | Data not available | -CH₂- (ethyl groups) |

| Data not available | Data not available | Data not available | -CH- (methine) |

| Data not available | Data not available | Data not available | -NH₂ (amide) |

¹³C NMR (Carbon-13 NMR) Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available | -C H₃ |

| Data not available | -C H₂- |

| Data not available | -C H- |

| Data not available | -C =O |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for its amide and alkyl groups.

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Strong | C=O Stretch (Amide I) |

| Data not available | Medium | N-H Bend (Amide II) |

| Data not available | Medium | N-H Stretch |

| Data not available | Strong | C-H Stretch (Alkyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Relative Intensity (%) | Possible Fragment |

| 115 | Data not available | [M]⁺ (Molecular Ion) |

| 87 | Data not available | [M - C₂H₄]⁺ |

| 72 | Data not available | [M - C₃H₇]⁺ or [CH(CH₂CH₃)C(O)NH₂]⁺ |

| 43 | Data not available | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used to acquire the spectrum. Data is typically collected over a spectral width of 0-12 ppm. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.

FT-IR Spectroscopy

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet holder) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, and it is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. The concentration is typically in the range of 10-100 µg/mL.

GC Separation: A small volume (e.g., 1 µL) of the prepared sample is injected into the gas chromatograph. The GC is equipped with a capillary column suitable for the separation of polar compounds. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities and the solvent. Helium is typically used as the carrier gas.

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method used for fragmentation, typically at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum shows the molecular ion and various fragment ions.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the experimental workflow.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Caption: General experimental workflow for spectroscopic analysis.

References

Solubility of 2-Ethylbutanamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amide Solubility

Amides are a crucial class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. Their solubility is primarily governed by their ability to act as both hydrogen bond donors (via the N-H protons in primary and secondary amides) and acceptors (via the carbonyl oxygen and the nitrogen lone pair).[1][2][3] 2-Ethylbutanamide (also known as 2-Ethylbutyramide) is a primary aliphatic amide with the structure shown below.

Figure 1. Chemical Structure of this compound.

The key factors influencing the solubility of amides like this compound in organic solvents include:

-

Polarity of the Solvent: Polar solvents are generally better at solvating polar molecules. The polarity of the amide functional group suggests good solubility in polar organic solvents.

-

Hydrogen Bonding Capacity of the Solvent: Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are expected to be effective in dissolving amides. Aprotic polar solvents (like DMSO and DMF) can act as hydrogen bond acceptors and also exhibit good solvency.

-

Size of the Alkyl Group: The nonpolar alkyl portion of the amide molecule influences its solubility. As the carbon chain length increases, the nonpolar character of the molecule increases, which tends to decrease solubility in polar solvents and increase solubility in nonpolar solvents.[3][4]

-

Temperature: The solubility of solids in liquids generally increases with temperature.[5]

Expected Solubility Profile of this compound

Based on its structure—a primary amide with a six-carbon branched alkyl chain—this compound is expected to exhibit the following solubility characteristics:

-

High Solubility in Polar Protic Solvents: Due to its ability to form strong hydrogen bonds, it should be highly soluble in alcohols such as methanol, ethanol, and propanol.

-

Good Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone (B3395972) should be effective at dissolving this compound due to dipole-dipole interactions and their ability to accept hydrogen bonds.

-

Moderate to Low Solubility in Nonpolar Solvents: Solubility in nonpolar solvents like hexane, toluene, and diethyl ether is expected to be lower. The presence of the polar amide group will limit its miscibility with nonpolar solvents, although the C6 alkyl chain will contribute to some solubility.

Illustrative Solubility Data for Structurally Similar Amides

While specific data for this compound is unavailable, the following table presents solubility data for N-Ethyl-p-toluenesulfonamide and N-Ethylbutanamide, which can provide some insight into the behavior of amides in various organic solvents.

Table 1: Solubility Data for Structurally Related Amides

| Solvent Class | Solvent | Solute | Temperature (K) | Molar Fraction Solubility (x₁) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | N-Ethyl-p-toluenesulfonamide | 278.15 - 318.15 | Varies with temperature |

| Ethyl Acetate | N-Ethyl-p-toluenesulfonamide | 278.15 - 318.15 | Varies with temperature | |

| Polar Protic | Methanol | N-Ethyl-p-toluenesulfonamide | 278.15 - 318.15 | Varies with temperature |

| Ethanol | N-Ethyl-p-toluenesulfonamide | 278.15 - 318.15 | Varies with temperature | |

| 1-Butanol | N-Ethyl-p-toluenesulfonamide | 278.15 - 318.15 | Varies with temperature | |

| 2-Butanol | N-Ethyl-p-toluenesulfonamide | 278.15 - 318.15 | Varies with temperature | |

| Water | Water | N-Ethylbutanamide | Not Specified | Soluble |

Note: The qualitative term "Soluble" for N-Ethylbutanamide in water indicates a significant degree of solubility without specifying a quantitative value.[6] For N-Ethyl-p-toluenesulfonamide, the original research paper should be consulted for the exact molar fraction values at different temperatures.[7]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the solubility of a solid amide like this compound in an organic solvent. This method is based on the principle of equilibrating a supersaturated solution and then measuring the concentration of the solute in the saturated solution.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Appropriate analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Prepare replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate the factors influencing amide solubility and a typical experimental workflow for its determination.

Caption: Logical relationship of factors influencing amide solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Ethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Ethylbutanamide. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from established principles of amide chemistry and data on structurally related compounds to provide a robust framework for its stability assessment. Forced degradation studies are crucial in pharmaceutical development to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[1][2][3]

Core Concepts in Amide Stability

Amides are generally considered chemically stable functional groups. This stability is attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond.[4] However, they are susceptible to degradation under certain conditions, primarily through hydrolysis.

Predicted Degradation Pathways of this compound

The primary degradation pathway anticipated for this compound is hydrolysis of the amide bond. Other potential degradation routes include thermal decomposition.

Hydrolytic Degradation

Hydrolysis of the amide bond in this compound would result in the formation of 2-ethylbutanoic acid and ammonia. This reaction can be catalyzed by both acids and bases.[4][5] Under neutral conditions, the hydrolysis of amides is typically very slow.[4]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[6]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylate salt and ammonia.[4]

The steric hindrance around the carbonyl group can influence the rate of hydrolysis.[4]

Thermal Degradation

N-alkyl amides have been shown to undergo thermal decomposition at high temperatures. For instance, N-Ethylbutanamide, a structural analog, has been observed to decompose at 250°C.[4] The primary thermal degradation pathway for amides typically involves the cleavage of the carbon-nitrogen bond.[4] It is plausible that this compound would exhibit similar behavior, though the specific degradation products may differ.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to experimentally determine the stability of this compound.[1][3] These studies involve subjecting the compound to stress conditions to accelerate degradation.

General Considerations for Forced Degradation Studies

-

Degradation Extent: The stress conditions should be adjusted to achieve a target degradation of approximately 5-20%.[1]

-

Analytical Methods: High-performance liquid chromatography (HPLC) with UV or photodiode array (PDA) detection is a common technique for separating and quantifying the parent compound and its degradation products.[1] Mass spectrometry (MS) can be used for the identification of unknown degradants.[7]

-

Mass Balance: It is important to account for the mass of the drug substance and its degradation products to ensure that all significant degradants have been identified.

The following table outlines typical stress conditions for forced degradation studies based on ICH guidelines.

| Stress Condition | Typical Experimental Parameters |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to reflux, monitored up to 14 days |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to reflux, monitored up to 14 days |

| Neutral Hydrolysis | Water, room temperature to reflux, monitored up to 14 days |

| Oxidative | 3% to 30% H₂O₂, room temperature, monitored up to 14 days |

| Photolytic | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

| Thermal | Elevated temperatures (e.g., 50°C, 60°C, or higher), with or without humidity (e.g., ≥75% RH) |

Detailed Experimental Protocol for Acid-Catalyzed Hydrolysis of a Model Amide (N-Ethylbutanamide)

The following protocol for the acid-catalyzed hydrolysis of N-Ethylbutanamide can be adapted for this compound.[6][8]

Materials:

-

N-Ethylbutanamide (or this compound)

-

6 M Hydrochloric Acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the amide in aqueous acid (e.g., 6 M HCl) in a round-bottom flask.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).[6]

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product (2-ethylbutanoic acid) with diethyl ether.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the product by distillation if necessary.[6]

Data Presentation

The following tables provide a template for summarizing the physicochemical properties of this compound and the results of forced degradation studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [9][10][11] |

| Molecular Weight | 115.17 g/mol | [10][11] |

| CAS Number | 1114-38-1 | [9][10] |

| IUPAC Name | This compound | [9][10] |

| Appearance | Presumed to be a solid or liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Water Solubility | Not available |

Table 2: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Degradation Products Identified |

| Acid Hydrolysis | 1 M HCl | 2-ethylbutanoic acid, ammonia | |||

| Base Hydrolysis | 1 M NaOH | 2-ethylbutanoate, ammonia | |||

| Neutral Hydrolysis | Water | ||||

| Oxidative | 30% H₂O₂ | ||||

| Photolytic | Light exposure | ||||

| Thermal (Dry) | |||||

| Thermal (Wet) |

Mandatory Visualizations

The following diagrams illustrate the predicted degradation pathways and a general experimental workflow for assessing the stability of this compound.

Caption: Predicted hydrolytic degradation pathways of this compound.

Caption: General workflow for forced degradation studies.

References

- 1. biomedres.us [biomedres.us]

- 2. labinsights.nl [labinsights.nl]

- 3. ajpsonline.com [ajpsonline.com]

- 4. N-Ethylbutanamide | 13091-16-2 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ijmr.net.in [ijmr.net.in]

- 8. benchchem.com [benchchem.com]

- 9. This compound 95.00% | CAS: 1114-38-1 | AChemBlock [achemblock.com]

- 10. 2-Ethylbutyramide | C6H13NO | CID 235850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

Physicochemical Properties of 2-Ethylbutanamide

An In-depth Technical Guide to the Thermochemical Properties of 2-Ethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

The general physical and chemical properties of this compound are summarized in Table 1. These properties are crucial for designing and interpreting experimental studies.

Table 1:

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 1114-38-1 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1] |

| SMILES | CCC(CC)C(=O)N | [1] |

| Appearance | Solid (presumed, as most simple amides are solids) | [3][4] |

| Boiling Point | High (expected, due to hydrogen bonding) | [3][4] |

| Water Solubility | Soluble (expected for amides with five or six carbons) |[3][4] |

Thermochemical Properties of this compound

Thermochemical data are fundamental for understanding the stability and energy content of a compound. Currently, specific experimental values for the standard enthalpy of formation, standard molar entropy, and heat capacity of this compound have not been reported in the literature. Table 2 outlines these key properties, which would be the focus of experimental determination.

Table 2: Thermochemical Properties of this compound

| Property | Symbol | Value | Method of Determination |

|---|---|---|---|

| Standard Enthalpy of Formation (liquid/solid) | ΔHf° | Data not available | Combustion Calorimetry |

| Standard Molar Entropy | S° | Data not available | Calorimetry (from T→0 K) |

| Heat Capacity (solid) | Cp,s | Data not available | Differential Scanning Calorimetry (DSC) |

| Heat Capacity (liquid) | Cp,l | Data not available | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion | ΔHfus | Data not available | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Vaporization | ΔHvap | Data not available | Correlation with vapor pressure data |

| Enthalpy of Combustion | ΔHc° | Data not available | Combustion Calorimetry |

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental procedures used to determine the primary thermochemical properties of amides like this compound.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) is typically derived from the experimentally determined enthalpy of combustion (ΔHc°) using a bomb calorimeter.[5][6] The combustion of this compound follows the reaction:

C₆H₁₃NO(s) + 8.75 O₂(g) → 6 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)

Experimental Protocol:

-

Sample Preparation: A pellet of high-purity this compound (mass not to exceed 1 g) is accurately weighed. The sample is placed in a crucible within the bomb calorimeter. A fuse wire of known length and mass is positioned to make contact with the sample.

-

Calorimeter Assembly: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with purified oxygen to a pressure of approximately 25-30 atm. A precise volume of distilled water (e.g., 2000 mL) is added to the calorimeter bucket, and the sealed bomb is submerged.

-

Combustion Reaction: The system is allowed to reach thermal equilibrium. The temperature is recorded at regular intervals (e.g., every minute for 5 minutes) to establish an initial rate of temperature change. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at short intervals as it rises, until it reaches a maximum and begins to cool. Temperature readings are continued for a period to establish the post-combustion cooling rate.

-

Data Analysis:

-

The corrected temperature rise (ΔT) is calculated, accounting for heat exchange with the surroundings.

-

The heat capacity of the calorimeter (Ccal) is determined beforehand by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

The total heat released (qtotal) is calculated using: qtotal = Ccal × ΔT.

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual N₂.

-

The standard energy of combustion (ΔUc°) is calculated from the corrected heat release and the mass of the sample.

-

The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc° using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔHf°) of this compound is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

-

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[7][8] It can also be used to determine the temperatures and enthalpies of phase transitions, such as melting.[8][9]

Experimental Protocol:

-

Sample and Reference Preparation: A small, accurately weighed amount of this compound (typically less than 5 mg) is hermetically sealed in an aluminum crucible.[9] An empty, sealed aluminum crucible is used as a reference.[7]

-

Instrument Calibration: The DSC instrument's temperature and heat flow are calibrated using certified reference materials (e.g., indium) with known melting points and enthalpies of fusion.[8] For heat capacity measurements, a baseline is established, and a calibration is performed using a standard material with a well-known heat capacity, such as sapphire.[10]

-

Measurement Procedure (for Heat Capacity):

-

An initial run is performed with two empty crucibles to obtain a baseline.

-

A second run is performed with the sapphire standard in the sample pan.

-

A final run is performed with the this compound sample.

-

All runs are conducted under a controlled, inert atmosphere (e.g., nitrogen gas flow) over the desired temperature range (e.g., -100 to 600 °C), using a constant heating rate (e.g., 10-20 K/min).[10][11]

-

-

Data Analysis:

-

The heat flow (in watts) is recorded as a function of temperature.

-

The specific heat capacity (Cp) of the sample at a given temperature (T) is calculated using the following equation: Cp(sample) = (Cp(std) × mstd / msample) × (ΔDSCsample / ΔDSCstd) where std refers to the sapphire standard, m is mass, and ΔDSC is the difference in heat flow between the sample/standard and the baseline at temperature T.[10]

-

-

Measurement of Phase Transitions: To measure the enthalpy of fusion, the sample is heated through its melting point. The area of the resulting endothermic peak on the DSC thermogram is integrated to determine the heat absorbed, which corresponds to the enthalpy of fusion (ΔHfus).[9]

Synthesis and Reactivity of this compound

Understanding the synthesis and common reactions of this compound provides context for its chemical behavior. The following diagrams illustrate a typical synthesis workflow and the mechanism of its acid-catalyzed hydrolysis.

Synthesis of this compound

A common and efficient method for synthesizing amides is the nucleophilic acyl substitution reaction between an acid chloride and an amine.[12] The workflow below illustrates the synthesis of this compound from 2-ethylbutanoyl chloride and ammonia.

Caption: General experimental workflow for the synthesis and purification of this compound.

Acid-Catalyzed Hydrolysis of this compound

Amides can be hydrolyzed to their constituent carboxylic acid and amine under acidic conditions with heating.[13] The reaction is initiated by the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[14]

Caption: Reaction pathway for the acid-catalyzed hydrolysis of this compound.

References

- 1. dokumen.pub [dokumen.pub]

- 2. Empirical method for predicting the enthalpy changes of combustion of amides (Short Communication) | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mse.ucr.edu [mse.ucr.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Ethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure and potential polymorphism of 2-Ethylbutanamide. While, as of the date of this publication, specific experimental crystallographic data for this compound is not extensively available in publicly accessible databases, this document serves as a foundational resource for researchers and professionals in the pharmaceutical and chemical industries. It outlines the theoretical structural aspects of this compound, the common methodologies for crystal structure determination and polymorphism screening, and the potential implications of these solid-state properties in drug development and material science.

Introduction to this compound

This compound is a primary amide with the chemical formula C₆H₁₃NO. Its molecular structure, characterized by a central carbonyl group bonded to a nitrogen atom and a branched alkyl chain, allows for the formation of various intermolecular interactions, primarily hydrogen bonds. These interactions are fundamental to the formation of its crystalline lattice and are a key factor in the potential for polymorphism. Understanding the crystal structure and polymorphic behavior of this compound is crucial for controlling its physicochemical properties, such as solubility, melting point, and stability, which are critical parameters in drug development and manufacturing.

While some sources mention the possibility of polymorphism in amides, specific studies on this compound are not readily found in the current body of scientific literature.[1][2]

Theoretical Crystal Structure and Intermolecular Interactions

The crystal structure of this compound is expected to be dominated by hydrogen bonding between the amide groups. The N-H protons of the amide can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This can lead to the formation of common supramolecular synthons, such as the R²₂(8) dimer motif, or catemeric chains.

Table 1: Predicted Crystallographic and Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Molecular Formula | C₆H₁₃NO[3][4] |

| Molecular Weight | 115.17 g/mol [3][4] |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 1 |

| Predicted Crystal System | Monoclinic or Orthorhombic (Common for small organic molecules) |

| Predicted Space Group | P2₁/c or P-1 (Common centrosymmetric space groups for racemic compounds) |

| Expected Supramolecular Synthons | R²₂(8) amide-amide dimers, C(4) chains |

Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1] Different polymorphs of a substance can exhibit distinct physical and chemical properties. For a pharmaceutical compound, this can have significant implications for its bioavailability, stability, and manufacturability. Although no specific polymorphs of this compound have been reported, it is a phenomenon that should be investigated for any new active pharmaceutical ingredient.

The diagram below illustrates a hypothetical workflow for the discovery and characterization of polymorphs of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of crystal structures and polymorphism. The following sections outline the standard methodologies that would be applied to this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the definitive three-dimensional structure of a crystalline material.

Methodology:

-

Crystal Growth: Single crystals of this compound would be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). Other techniques include slow cooling of a saturated solution or vapor diffusion.

-

Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and angles.

Powder X-ray Diffraction (PXRD)

PXRD is a primary tool for identifying crystalline phases and is often used in polymorphism screening.

Methodology:

-

Sample Preparation: A fine powder of the this compound sample is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for a specific crystalline phase. Different polymorphs will produce different PXRD patterns.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of a material, such as melting, crystallization, and solid-solid phase transitions.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is weighed into an aluminum pan, which is then hermetically sealed.

-

Thermal Analysis: The sample pan and an empty reference pan are heated or cooled at a constant rate in a controlled atmosphere. The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Data Interpretation: Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) appear as peaks in the DSC thermogram. The temperature and enthalpy of these transitions can be used to characterize and differentiate polymorphs.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and solvent content.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is placed in a tared TGA pan.

-

Thermal Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored.

-

Data Interpretation: A plot of mass versus temperature reveals the temperatures at which the sample degrades or loses solvent.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to distinguish between polymorphs.

Methodology:

-

Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the powdered sample is placed directly in the path of the laser beam.

-

Spectral Acquisition: The sample is irradiated with infrared radiation (for FT-IR) or a monochromatic laser (for Raman), and the resulting spectrum is recorded.

-

Spectral Analysis: Differences in the crystal packing and intermolecular interactions between polymorphs can lead to shifts in the vibrational frequencies, providing a characteristic spectrum for each form.

Data Presentation for Hypothetical Polymorphs

If different polymorphic forms of this compound were to be discovered, the quantitative data would be summarized in tables for clear comparison.

Table 2: Hypothetical Crystallographic Data for Polymorphs of this compound

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.5 | 8.2 |

| b (Å) | 5.8 | 12.5 |

| c (Å) | 12.1 | 9.8 |

| α (°) | 90 | 90 |

| β (°) | 105.2 | 90 |

| γ (°) | 90 | 90 |

| V (ų) | 708.9 | 1004.5 |

| Z | 4 | 8 |

| Density (calc) (g/cm³) | 1.08 | 1.07 |

Table 3: Hypothetical Thermal and Spectroscopic Data for Polymorphs of this compound

| Property | Form I (Hypothetical) | Form II (Hypothetical) |

| Melting Point (DSC) | 110 °C | 105 °C |

| Enthalpy of Fusion (J/g) | 150 | 135 |

| Key FT-IR Peaks (cm⁻¹) | 3350, 1640, 1460 | 3320, 1655, 1450 |

| Key Raman Peaks (cm⁻¹) | 2930, 1645, 850 | 2910, 1660, 840 |

Logical Relationships in Polymorphism

The thermodynamic relationship between different polymorphs is crucial for selecting the most stable form for development. This relationship can be either monotropic or enantiotropic.

Conclusion

While specific experimental data on the crystal structure and polymorphism of this compound is currently limited in the public domain, this guide provides a robust framework for initiating such investigations. The methodologies and theoretical considerations outlined herein are fundamental to the solid-state characterization of small organic molecules. For professionals in drug development, a thorough understanding and investigation of these properties are indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products. Further research into the solid-state chemistry of this compound is warranted to fill the existing knowledge gap.

References

Quantum Chemical Blueprint for 2-Ethylbutanamide: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical quantum chemical investigation of 2-Ethylbutanamide, a molecule of interest in medicinal chemistry and drug development. In the absence of specific experimental data for this compound, this document outlines a robust computational protocol based on established methodologies for similar amide systems. The presented data is illustrative of the expected outcomes from such a study and is intended to serve as a blueprint for future computational and experimental work.

Introduction

Amide functional groups are fundamental building blocks in a vast array of pharmaceuticals. Their structural and electronic properties, including conformational preferences and hydrogen bonding capabilities, are critical to molecular interactions with biological targets. This compound, with its relatively simple yet flexible alkyl chain, presents an excellent model system for understanding the subtle interplay of steric and electronic effects that govern the behavior of more complex drug candidates.

Quantum chemical calculations offer a powerful in-silico approach to elucidate the molecular properties of such compounds with high accuracy. By employing methods like Density Functional Theory (DFT), we can predict geometries, vibrational frequencies, and spectroscopic signatures, providing invaluable insights that can accelerate the drug design and development process.

Computational Methodology

A rigorous computational protocol is essential for obtaining reliable and reproducible results. The following details the proposed methodology for the quantum chemical analysis of this compound, drawing from standard practices in the computational chemistry of amides.

Conformational Analysis

A thorough exploration of the conformational landscape of this compound is the foundational step. This involves identifying all low-energy conformers arising from the rotation around single bonds.

Experimental Protocol:

-

Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify potential energy minima.

-

Geometry Optimization: Each identified conformer is then subjected to full geometry optimization.

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Spectroscopic Analysis

Theoretical prediction of spectroscopic data is crucial for the characterization and identification of the molecule.

Experimental Protocol:

-

Vibrational Spectroscopy (IR & Raman): Infrared and Raman spectra are simulated from the calculated vibrational frequencies and intensities of the most stable conformer.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Including Atomic Orbital (GIAO) method on the optimized geometry.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the proposed quantum chemical calculations on this compound.

Conformational Analysis Data

Table 1: Relative Energies and Dipole Moments of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| I | 0.00 | 3.75 |

| II | 1.25 | 3.82 |

| III | 2.10 | 3.68 |

Calculations performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Vibrational Spectroscopy Data

Table 2: Selected Calculated Vibrational Frequencies for the Most Stable Conformer of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) stretch | 3450 | Amide N-H stretching |

| ν(C=O) stretch | 1685 | Amide I band (C=O stretch) |

| δ(N-H) bend | 1550 | Amide II band (N-H bend) |

| ν(C-N) stretch | 1250 | Amide III band (C-N stretch) |

Frequencies are unscaled. Calculated at the B3LYP/6-311++G(d,p) level of theory.

NMR Spectroscopy Data

Table 3: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound

| Atom | ¹³C Chemical Shift (ppm) | Attached ¹H Chemical Shift (ppm) |

| C=O | 175.2 | - |

| CH | 45.8 | 2.15 |

| CH₂ (ethyl) | 25.1 | 1.55 |

| CH₃ (ethyl) | 11.5 | 0.90 |

| NH₂ | - | 5.80 (broad) |

Chemical shifts are referenced to TMS. Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

Visualization of Computational Workflows and Relationships

Graphical representations of the computational processes and molecular relationships provide a clear and intuitive understanding of the study's design and outcomes.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Hypothetical conformational energy landscape of this compound.

Conclusion

This technical guide has outlined a comprehensive quantum chemical protocol for the study of this compound. The presented hypothetical data and workflows serve as a robust starting point for researchers and scientists in the field of drug development. The insights gained from such computational studies, including conformational preferences, spectroscopic signatures, and electronic properties, are invaluable for understanding the molecular basis of drug action and for the rational design of novel therapeutic agents. Future work should focus on carrying out these calculations and validating the theoretical predictions with experimental data.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amides are a fundamental class of organic compounds characterized by a carbonyl group linked to a nitrogen atom. Their inherent stability and capacity for hydrogen bonding make the amide bond a cornerstone of peptide and protein chemistry. Simple aliphatic amides, while less complex than their macromolecular counterparts, represent a significant area of study in organic synthesis, materials science, and pharmacology. This technical guide provides an in-depth review of 2-Ethylbutanamide, a simple branched-chain aliphatic amide, and explores the synthesis, properties, and biological activities of related structures. Due to the limited availability of specific experimental data for this compound, this review will draw upon data from structurally similar amides to provide a comprehensive overview.

Chemical and Physical Properties

This compound, also known as 2-ethylbutyramide, is a primary amide with a branched alkyl chain. Its physical and chemical properties are influenced by the presence of the polar amide group and the nonpolar alkyl chain.

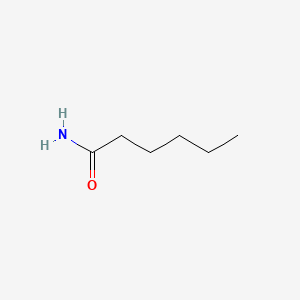

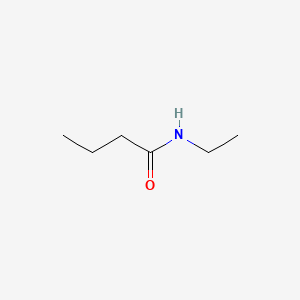

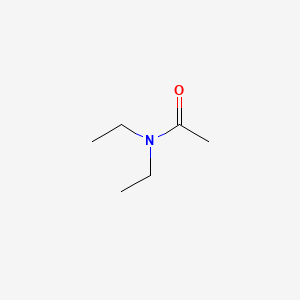

Table 1: Physicochemical Properties of this compound and Related Amides

| Property | This compound | N-Ethylbutanamide | Valnoctamide (B1683749) (2-Ethyl-3-methylpentanamide) | 2,2-Diethylacetamide |

| CAS Number | 1114-38-1[1] | 13091-16-2[2][3][4] | 4171-13-5[5] | 685-91-6 |

| Molecular Formula | C₆H₁₃NO[1] | C₆H₁₃NO[3][4] | C₈H₁₇NO[5] | C₆H₁₃NO |

| Molecular Weight ( g/mol ) | 115.17[1] | 115.17[3][4] | 143.23[5] | 115.17 |

| Boiling Point (°C) | Not reported | 216.9 at 760 mmHg[3] | Not reported | Not reported |

| Density (g/cm³) | Not reported | 0.862[3] | Not reported | Not reported |

| Flash Point (°C) | Not reported | 114.5[3] | Not reported | Not reported |

| Appearance | Not reported | Colorless liquid (presumed) | White crystals[5] | Not reported |

| logP (Octanol/Water) | Not reported | 0.7[3] | 1.885[5] | Not reported |

Synthesis of this compound and Related Amides

The synthesis of primary amides like this compound can be achieved through several established methods in organic chemistry. A common and efficient laboratory-scale approach involves the conversion of the corresponding carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with ammonia (B1221849).

Experimental Protocol: Synthesis of this compound from 2-Ethylbutanoyl Chloride

This protocol is a representative method adapted from general procedures for amide synthesis.

Step 1: Synthesis of 2-Ethylbutanoyl Chloride

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Add 2-ethylbutanoic acid to the flask.

-

Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the carboxylic acid at room temperature.

-

Heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Distill the crude product under reduced pressure to obtain pure 2-ethylbutanoyl chloride.

Step 2: Synthesis of this compound

-

In a separate flask, prepare a concentrated solution of aqueous ammonia.

-

Cool the ammonia solution in an ice bath.

-

Slowly add the freshly distilled 2-ethylbutanoyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate of this compound should form.

-

Continue stirring for an additional 30 minutes in the ice bath.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.

Spectroscopic Characterization

The structure of this compound and related amides can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for Amides

| Technique | Functional Group | Characteristic Absorption/Signal |

| Infrared (IR) Spectroscopy | N-H Stretch (Amide) | 3500 - 3300 cm⁻¹ (medium)[3] |

| C-H Stretch (Alkyl) | 2950 - 2850 cm⁻¹ (medium to strong)[3] | |

| C=O Stretch (Amide) | 1690 - 1630 cm⁻¹ (strong)[3] | |

| ¹H NMR Spectroscopy | Protons on carbons adjacent to the carbonyl and nitrogen atoms are deshielded. | |

| ¹³C NMR Spectroscopy | Carbonyl carbon is significantly deshielded. | |

| Mass Spectrometry | Provides molecular weight and fragmentation patterns. |

Biological Activity and Potential Applications

While there is a lack of specific biological data for this compound, the broader class of aliphatic amides, particularly those with branched chains, has shown significant pharmacological activity, most notably as anticonvulsants.

Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant properties of aliphatic amides.[9][10][11] A key example is valnoctamide , a constitutional isomer of valpromide (B1683473) (the amide of the widely used antiepileptic drug valproic acid).[5][12] Valnoctamide itself has been used as a sedative-hypnotic and has shown a broad spectrum of anticonvulsant activity in animal models, in some cases being more potent than valproic acid.[12][13][14] Importantly, valnoctamide has a lower teratogenic potential than valproic acid, making its derivatives an interesting area for the development of safer antiepileptic drugs.[12][15]

The anticonvulsant activity of other aliphatic amides has also been reported. For instance, a series of N-(2-hydroxyethyl)amide derivatives showed better anticonvulsant activity and lower neurotoxicity than valproate in preclinical tests. These findings suggest that the simple aliphatic amide scaffold, particularly with branching, could be a valuable pharmacophore for the design of new central nervous system (CNS) active agents.

Other Biological Roles

Fatty acid amides are a class of endogenous lipid bioregulators with a wide range of functions.[16][17][18] For example, oleamide (B13806) is known as a sleep-inducing factor, while anandamide (B1667382) is an endocannabinoid.[17][19] The biological activity of these molecules is often regulated by the enzyme fatty acid amide hydrolase (FAAH).[19] While this compound is a much simpler molecule than these fatty acid amides, the general principle of small lipid-like molecules exhibiting significant biological activity is well-established.

Conclusion

This compound serves as a representative model for simple, branched-chain aliphatic amides. While specific experimental data for this compound is limited, a comprehensive understanding of its properties and potential activities can be extrapolated from the rich chemistry and pharmacology of related amide structures. The synthesis of this compound can be readily achieved through standard organic chemistry protocols. The established anticonvulsant activity of structurally similar compounds, such as valnoctamide, suggests that this compound and its derivatives may warrant further investigation as potential CNS-active agents. This review provides a foundational guide for researchers and drug development professionals interested in exploring the chemical space and therapeutic potential of simple aliphatic amides.

References

- 1. 2-Ethylbutyramide | C6H13NO | CID 235850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Ethylbutanamide | 13091-16-2 | Benchchem [benchchem.com]

- 5. Valnoctamide - Wikipedia [en.wikipedia.org]

- 6. openreview.net [openreview.net]

- 7. N-Ethylbutanamide | C6H13NO | CID 518695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Valnoctamide, a non-teratogenic amide derivative of valproic acid, inhibits arachidonic acid activation in vitro by recombinant acyl-CoA synthetase-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioactive amides of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biosynthesis, degradation and pharmacological importance of the fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Lack of Significant Data on the Biological Activity of 2-Ethylbutanamide

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the specific biological activity of 2-Ethylbutanamide. While information on its chemical properties, synthesis, and identification is available, there is no substantial body of research detailing its interactions with biological systems, potential therapeutic effects, or mechanisms of action.

This compound, also known as 2-ethylbutyramide, is a chemical compound with the molecular formula C6H13NO.[1] It is listed in several chemical databases which provide its basic chemical and physical properties.[1][2][3] However, these resources do not contain significant data on its biological functions.

Publicly accessible databases such as PubChem contain entries for this compound and its derivatives, but these pages primarily list computed properties, synonyms, and supplier information.[1][4][5][6][7][8] While sections for "Biological Test Results" or "Biological Activities" exist, they are largely unpopulated for this specific compound, indicating a lack of submitted or published research in this area.[1][4][8]

In contrast, related but distinct molecules, such as N-(1-carbamoyl-2-phenyl-ethyl) butyramide (B146194) (a butyric acid releaser) and derivatives of N-hydroxybutanamide, have been investigated for their biological effects. For instance, N-(1-carbamoyl-2-phenyl-ethyl) butyramide has been shown to enhance keratinocyte proliferation and improve skin barrier function.[9] Additionally, N-hydroxybutanamide derivatives have been explored for their potential as matrix metalloproteinase (MMP) inhibitors.[10] It is important to note that these findings pertain to structurally different compounds and cannot be extrapolated to this compound without direct experimental evidence.

Similarly, while there is research on the biological activities of various natural products and other amide-containing compounds, this research does not specifically mention or investigate this compound.[11][12][13]

The primary information available for this compound is its chemical identification, including its CAS number (1114-38-1), molecular weight (115.17 g/mol ), and IUPAC name (this compound).[1][2][3] Some sources also provide basic safety and hazard information, classifying it as harmful if swallowed.[1]

Due to the absence of significant research on the biological activity of this compound, it is not possible to provide an in-depth technical guide on its potential therapeutic effects, mechanisms of action, or detailed experimental protocols and signaling pathways as requested. The scientific community has not, to date, published substantial findings in this specific area. Further research would be required to elucidate any potential biological roles of this compound.

References

- 1. 2-Ethylbutyramide | C6H13NO | CID 235850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95.00% | CAS: 1114-38-1 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-ethyl-N-[2-(2-ethylbutanoylamino)phenyl]butanamide | C18H28N2O2 | CID 4622228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-bromo-N-ethylbutanamide | C6H12BrNO | CID 58255175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-butan-2-yl-N-ethylbutanamide | C10H21NO | CID 53801397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Ethylbutanamide | C6H13NO | CID 518695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-benzyl-2-ethylbutanamide | C13H19NO | CID 835620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. N-Ethylbutanamide | 13091-16-2 | Benchchem [benchchem.com]

- 11. Buy 2-ethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide (EVT-11464817) [evitachem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-Ethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, toxicity, and handling precautions for 2-Ethylbutanamide (CAS No. 1114-38-1). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical compound safely in a laboratory or industrial setting.

Chemical and Physical Properties

This compound, also known as 2-Ethylbutyramide, is a chemical compound with the molecular formula C6H13NO.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1114-38-1 | [1][2][3] |

| Molecular Formula | C6H13NO | [1][2][3][4] |

| Molecular Weight | 115.17 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1][2][3][5] |

| Synonyms | 2-Ethylbutyramide, Butanamide, 2-ethyl- | [1][5] |

| Appearance | No data available | |

| Purity | ≥95.00% - ≥98% | [2][4] |

| Storage Temperature | Room Temperature or 4°C | [3][4] |

Toxicological Data

| Endpoint | Value | Classification | Reference |

| Acute Oral Toxicity (LD50) | 300 - 2000 mg/kg (estimated range) | GHS Category 4: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | No data available | ||

| Serious Eye Damage/Irritation | No data available | ||

| Respiratory or Skin Sensitization | No data available | ||

| Germ Cell Mutagenicity | No data available | ||

| Carcinogenicity | No data available | ||

| Reproductive Toxicity | No data available | ||

| Specific Target Organ Toxicity (Single Exposure) | No data available | ||

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | ||

| Aspiration Hazard | No data available |

Experimental Protocols for Toxicity Testing

While specific experimental data for this compound is limited, the following are generalized protocols based on OECD guidelines for assessing the toxicity of a chemical compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to estimate the LD50 of a substance.

-

Animal Selection : Healthy, young adult rodents (typically rats) are used.

-

Housing and Feeding : Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are provided with a standard diet and water ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation : The test substance is typically dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).

-

Administration : A single animal is dosed with the test substance via gavage.

-

Observation : The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing : Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This process is repeated until the LD50 can be calculated with a certain level of confidence.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method assesses the skin irritation potential of a substance.[1][6][7][8]

-

Tissue Preparation : Commercially available Reconstructed Human Epidermis (RhE) models are used.[6]

-

Test Substance Application : A small amount of the test substance is applied topically to the surface of the RhE tissue.

-

Incubation : The treated tissues are incubated for a defined period.

-

Viability Assessment : After incubation, the cell viability of the tissues is determined using a quantitative assay, such as the MTT assay.

-

Classification : A substance is classified as a skin irritant if it reduces the mean tissue viability below a certain threshold (e.g., ≤ 50%).[1][6][8]

Handling and Storage Precautions

Proper handling and storage are crucial to ensure safety when working with this compound.

-

Handling :

-

Handle in a well-ventilated area.

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools to prevent fire.

-

-

Storage :

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials and foodstuff containers.

-

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.

-

Skin Protection : Wear chemical-impermeable gloves and protective clothing.

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

First Aid Measures

In case of exposure to this compound, follow these first aid procedures:

-

Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.

Fire Fighting and Accidental Release Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Accidental Release :

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.

-

Avoid dust formation and breathing vapors, mist, or gas.

-

Wear appropriate personal protective equipment.

-

Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.

-

Contain the spill and collect with a non-combustible absorbent material (e.g., sand, earth, vermiculite). Place in a suitable, closed container for disposal.

-

Visualizations

Chemical Spill Response Workflow

First Aid Procedures for Exposure

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound 95.00% | CAS: 1114-38-1 | AChemBlock [achemblock.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. 2-Ethylbutyramide | C6H13NO | CID 235850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mbresearch.com [mbresearch.com]

- 7. oecd.org [oecd.org]

- 8. iivs.org [iivs.org]

An In-depth Technical Guide to 2-Ethylbutanamide: Synthesis, Properties, and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Ethylbutanamide, also known as 2-ethylbutyramide, is an organic compound belonging to the class of primary carboxamides. Its structure features a six-carbon backbone with an amide functional group. While its specific applications are not widely documented, its chemical structure makes it a potential building block in organic synthesis and a subject of interest for structure-activity relationship studies. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for the scientific community.

Discovery and Natural Occurrence

A thorough review of the scientific literature did not yield specific information regarding the historical discovery of this compound, including the individual(s) who first synthesized or isolated the compound and the date of this discovery.

Similarly, there is a notable absence of documented evidence for the natural occurrence of this compound. While amides as a class of compounds are widespread in nature, being fundamental components of proteins and present in various secondary metabolites from plants and microorganisms, this compound has not been specifically identified as a natural product in available databases and research articles.[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Ethylbutyramide, Butanamide, 2-ethyl- | [2] |

| CAS Registry Number | 1114-38-1 | [2][3] |

| Molecular Formula | C₆H₁₃NO | [2][3] |

| Molecular Weight | 115.17 g/mol | [2][4] |

| Appearance | Not specified in literature | |

| SMILES | CCC(CC)C(=O)N | [2] |

| InChI | InChI=1S/C6H13NO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | [2] |

| InChIKey | QVEMWYGBLHQEAK-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of amides is a fundamental transformation in organic chemistry. While specific historical synthesis routes for this compound are not detailed in the literature, general methods for the preparation of primary amides are well-established. The Schotten-Baumann reaction, discovered in 1883, is a classic method for amide synthesis from amines and acid chlorides.[5] More contemporary methods often involve coupling agents to facilitate the reaction between a carboxylic acid and an amine.

General Synthetic Approach: From 2-Ethylbutyryl Chloride

A common and efficient method for the synthesis of this compound would involve the reaction of 2-ethylbutyryl chloride with ammonia (B1221849). This nucleophilic acyl substitution reaction is typically high-yielding.

Reaction Scheme:

Experimental Protocol:

-

Materials: 2-Ethylbutyryl chloride, concentrated aqueous ammonia, a suitable organic solvent (e.g., diethyl ether or dichloromethane), ice bath, separatory funnel, drying agent (e.g., anhydrous magnesium sulfate), rotary evaporator.

-

Procedure:

-

In a well-ventilated fume hood, dissolve 2-ethylbutyryl chloride in the chosen organic solvent in a round-bottom flask.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution. An exothermic reaction will occur, and a precipitate may form.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and brine to remove excess ammonia and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-